N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 53483-73-1
VCID: VC2274653
InChI: InChI=1S/C7H13N3O2S/c1-5-7(9-13(4,11)12)6(2)10(3)8-5/h9H,1-4H3
SMILES: CC1=C(C(=NN1C)C)NS(=O)(=O)C
Molecular Formula: C7H13N3O2S
Molecular Weight: 203.26 g/mol

N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide

CAS No.: 53483-73-1

Cat. No.: VC2274653

Molecular Formula: C7H13N3O2S

Molecular Weight: 203.26 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide - 53483-73-1

Specification

CAS No. 53483-73-1
Molecular Formula C7H13N3O2S
Molecular Weight 203.26 g/mol
IUPAC Name N-(1,3,5-trimethylpyrazol-4-yl)methanesulfonamide
Standard InChI InChI=1S/C7H13N3O2S/c1-5-7(9-13(4,11)12)6(2)10(3)8-5/h9H,1-4H3
Standard InChI Key PADGNQOKIIWYMD-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1C)C)NS(=O)(=O)C
Canonical SMILES CC1=C(C(=NN1C)C)NS(=O)(=O)C

Introduction

Basic Chemical Properties and Structural Characteristics

N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide is characterized by its unique molecular structure consisting of a pyrazole ring substituted with three methyl groups at positions 1, 3, and 5, along with a methanesulfonamide group attached at the 4-position of the pyrazole ring. This compound belongs to the broader class of heterocyclic sulfonamides, which are widely studied for their diverse biological activities.

The fundamental chemical and physical properties of the compound are summarized in the following table:

PropertyValue
CAS Number53483-73-1
Molecular FormulaC₇H₁₃N₃O₂S
Molecular Weight203.26 g/mol
Exact Mass203.073
LogP1.56220
Polar Surface Area (PSA)72.37000
HS Code2935009090

The chemical structure features a five-membered pyrazole ring with three nitrogen atoms, which contributes to its potential ability to form hydrogen bonds and interact with biological targets . The three methyl substituents enhance lipophilicity and may influence the compound's pharmacokinetic properties, while the sulfonamide group can act as both a hydrogen bond donor and acceptor, which is often crucial for biological activity.

Synthesis Methodologies

The synthesis of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide typically involves organic reactions that combine pyrazole and sulfonamide precursors. Based on established protocols for similar compounds, the synthesis generally follows a nucleophilic substitution pathway.

General Synthetic Route

The general approach involves the reaction between 4-amino-1,3,5-trimethyl-1H-pyrazole and methanesulfonyl chloride. This reaction follows the prototypical procedure for preparing sulfonamides from amines and sulfonyl chlorides . The reaction typically requires:

  • A base (such as pyridine or triethylamine) to neutralize the HCl formed during the reaction

  • Anhydrous conditions to prevent hydrolysis of the sulfonyl chloride

  • Moderate temperatures to ensure complete reaction without degradation

Specific Synthetic Examples

The literature documents several approaches for synthesizing similar compounds. For instance, related sulfonamides have been prepared by reacting 4-amino-1,3,5-trimethyl-1H-pyrazole with various sulfonyl chlorides in pyridine . Following this methodology, compounds like 2,6-dichloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide and 4-(1H-pyrazol-1-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide have been successfully synthesized with yields of 39% and 65%, respectively .

Spectroscopic Characterization

The structural confirmation and purity assessment of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide typically involve various spectroscopic techniques. Based on characterization methods used for similar pyrazole sulfonamide derivatives, the following analytical approaches are commonly employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides crucial information about the structural arrangement of atoms within the molecule. For analogous compounds, ¹H NMR typically shows:

  • Signals for the three methyl groups attached to the pyrazole ring (typically between δ 1.5-3.7 ppm)

  • A singlet corresponding to the methanesulfonyl group (typically around δ 3.0-3.2 ppm)

  • A characteristic signal for the sulfonamide NH proton (often appearing as a broad singlet at δ 8.0-10.0 ppm)

Infrared (IR) Spectroscopy

Infrared spectroscopy can identify key functional groups present in the molecule, with characteristic absorption bands for:

  • N-H stretching of the sulfonamide group (approximately 3200-3400 cm⁻¹)

  • S=O symmetric and asymmetric stretching (approximately 1140-1170 cm⁻¹ and 1320-1350 cm⁻¹)

  • C=N stretching of the pyrazole ring (approximately 1550-1580 cm⁻¹)

Chemical Reactivity and Transformations

The reactivity of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide is primarily determined by its functional groups: the pyrazole ring and the sulfonamide moiety.

Reactions Involving the Sulfonamide Group

The sulfonamide functionality can participate in various reactions:

  • Deprotonation: The NH of the sulfonamide group is moderately acidic and can be deprotonated with appropriate bases to form sulfonamide anions, which can serve as nucleophiles in subsequent reactions

  • Alkylation: The sulfonamide nitrogen can undergo N-alkylation under suitable conditions

  • Hydrolysis: Under harsh acidic or basic conditions, the S-N bond can be cleaved, though this typically requires forcing conditions

Reactions Involving the Pyrazole Ring

The pyrazole core exhibits aromatic properties and can undergo:

  • Electrophilic aromatic substitution reactions, though these are typically directed away from the position bearing the sulfonamide group

  • Metalation reactions, particularly at unsubstituted positions, allowing for further functionalization

  • Coordination with metal ions through the nitrogen atoms, which may be relevant for some biological applications

Structure-Activity Relationships

Understanding the relationship between the structural features of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide and its biological activities provides valuable insights for medicinal chemistry applications.

Role of the Pyrazole Ring

The 1,3,5-trimethyl-pyrazole moiety contributes several important features:

  • The nitrogen atoms serve as potential hydrogen bond acceptors

  • The aromatic character provides π-stacking capabilities for interaction with biological targets

  • The methyl substituents enhance lipophilicity and may influence binding orientation in target proteins

Contribution of the Sulfonamide Group

The sulfonamide functionality is crucial for many biological activities due to:

  • Its ability to act as both hydrogen bond donor and acceptor

  • Its tetrahedral geometry, which provides a specific three-dimensional arrangement

  • The presence of acidic NH, which can be ionized under physiological conditions

Comparative Analysis with Structurally Similar Compounds

Comparison with related compounds provides insights into how structural modifications might affect biological activity:

CompoundStructural DifferencePotential Impact on Activity
N-(1H-pyrazol-4-yl)methanesulfonamideLacks methyl substitutionsReduced lipophilicity, potentially different binding profile
N-(1,3-dimethyl-1H-pyrazol-4-yl)methanesulfonamideMissing 5-methyl groupAltered electronic distribution, potentially affecting binding affinity
N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamideBenzene ring instead of methyl on sulfonamideIncreased steric bulk, additional π-stacking capability

Analytical Methods for Detection and Quantification

Several analytical techniques are applicable for the detection and quantification of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide in various matrices.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is commonly used for the analysis of sulfonamides. Typical conditions may include:

  • C18 reversed-phase columns

  • Mobile phases consisting of acetonitrile/water mixtures, often with buffer additives

  • UV detection at wavelengths between 240-280 nm, corresponding to absorbance maxima for the pyrazole and sulfonamide groups

Mass Spectrometric Analysis

Mass spectrometry provides both identification and quantification capabilities:

  • Electrospray ionization (ESI) typically generates [M+H]⁺ ions with m/z 204 for this compound

  • Fragmentation patterns often include loss of the methanesulfonyl group and subsequent fragmentations of the pyrazole ring

  • Multiple reaction monitoring (MRM) can be used for selective and sensitive quantification in complex matrices

Future Research Directions and Challenges

The continuing exploration of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide and related compounds presents several promising research avenues.

Medicinal Chemistry Opportunities

Further investigation into the biological activities could focus on:

  • Systematic structure-activity relationship studies to optimize activity against specific targets

  • Exploration of the compound as a scaffold for developing targeted therapeutics

  • Investigation of synergistic effects when combined with established drugs

Synthetic Chemistry Challenges

Development of improved synthetic routes may address:

  • Increasing reaction yields through optimization of conditions

  • Developing more selective methods for functionalization of the pyrazole ring

  • Creating green chemistry approaches to reduce environmental impact of synthesis

Analytical Chemistry Considerations

Advances in analytical methods could enable:

  • Development of more sensitive detection methods for trace analysis

  • Establishment of standardized protocols for quality control

  • Investigation of metabolic pathways and degradation products

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